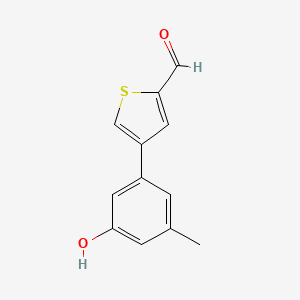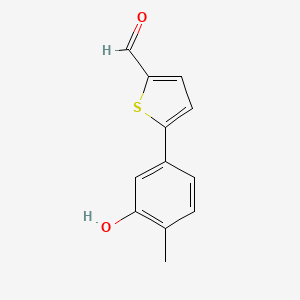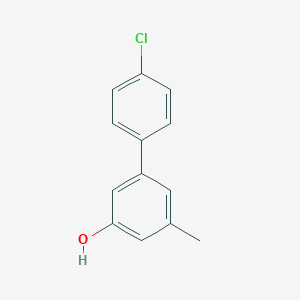
5-(3-Chlorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-2-methylphenol, or 5-CPMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 75-78°C. 5-CPMP is used in many areas of scientific research, including biochemistry, physiology, and drug development.
Applications De Recherche Scientifique
5-CPMP is widely used in scientific research due to its ability to modulate the activity of enzymes and other proteins. It has been used to study the structure and function of enzymes, to identify new drug targets, and to study the effects of drugs on cells. 5-CPMP has also been used to study the structure and function of proteins involved in signal transduction pathways, such as G-protein coupled receptors and kinases.
Mécanisme D'action
5-CPMP acts as an inhibitor of enzymes and other proteins by binding to the active site of the target protein and preventing it from performing its normal function. It can also act as an agonist, activating certain proteins and stimulating their activity.
Biochemical and Physiological Effects
5-CPMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways. In addition, 5-CPMP has been shown to modulate the activity of G-protein coupled receptors, which are involved in the regulation of hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
5-CPMP has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. Additionally, 5-CPMP is relatively inexpensive and readily available.
However, there are some limitations to the use of 5-CPMP in laboratory experiments. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, the compound can be toxic if ingested, so it should be handled with care and disposed of properly.
Orientations Futures
There are many potential future directions for the use of 5-CPMP in scientific research. It could be used to develop new drugs that target specific proteins involved in disease processes. It could also be used to study the structure and function of proteins involved in signal transduction pathways, such as G-protein coupled receptors and kinases. Additionally, it could be used to study the biochemical and physiological effects of drugs on cells. Finally, it could be used to develop new methods for drug delivery, such as nanoparticles and liposomes.
Méthodes De Synthèse
5-CPMP can be synthesized by the reaction of 3-chlorophenol and 2-methylphenol in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 3-chlorophenol and 2-methylphenol react to form an intermediate, and then the intermediate is further reacted with an acid catalyst to form 5-CPMP. The reaction is typically carried out at a temperature of 60-80°C and a pressure of 1-3 bar.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPFERFPYDQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683775 |
Source


|
| Record name | 3'-Chloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-13-0 |
Source


|
| Record name | 3'-Chloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














